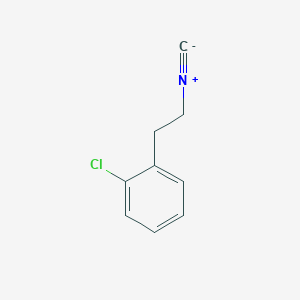

1-Chloro-2-(2-isocyanoethyl)benzene

Description

While direct research on 1-Chloro-2-(2-isocyanoethyl)benzene is not presently available in published literature, an understanding of its potential can be gleaned from the extensive research into its core chemical functionalities: isocyanides and halogenated aromatic compounds.

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. They are noted for their unique reactivity, which makes them valuable reagents in organic synthesis, particularly in multicomponent reactions (MCRs).

Detailed research findings have established the utility of isocyanides in constructing complex molecular architectures from simple starting materials in a single step. researchgate.net Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions:

The Passerini Reaction: Discovered by Mario Passerini in 1921, this reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgslideshare.net This three-component reaction is atom-economical and has been widely used in the synthesis of a variety of compounds, including heterocycles and depsipeptides, which have shown potential as anti-cancer agents. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. organic-chemistry.orgnih.gov

The Ugi Reaction: This is a four-component reaction between an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce a bis-amide. researchgate.netthieme-connect.de The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity, making it a powerful tool in combinatorial chemistry and drug discovery for creating large libraries of compounds for biological screening. researchgate.netbeilstein-journals.org

The versatility of isocyanides stems from their dual electronic character, acting as both a nucleophile and an electrophile at the carbon atom. This allows them to participate in a wide array of chemical transformations, leading to the synthesis of diverse molecular scaffolds.

Halogenated aromatic compounds, which feature one or more halogen atoms directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. The presence of a halogen, such as the chlorine atom in this compound, significantly influences the reactivity of the aromatic ring and provides a handle for further chemical modifications.

The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This means it directs incoming electrophiles to the positions ortho and para to itself, while making the ring less reactive than unsubstituted benzene (B151609). This property is crucial for controlling the regioselectivity of reactions.

Furthermore, the carbon-chlorine bond on an aromatic ring can participate in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated aromatics invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While there is no specific historical research trail for this compound, the development of related compounds provides a relevant backdrop. The synthesis of various chlorinated aromatic compounds has been well-established for over a century. For instance, methods for the synthesis of chlorobenzene (B131634) and its derivatives through electrophilic aromatic substitution or from anilines via the Sandmeyer reaction are classic examples in organic chemistry. google.comvaia.com

Similarly, the chemistry of isocyanides has a rich history, with early work focusing on their synthesis and characteristic odor. However, their synthetic potential was not fully realized until the mid-20th century with the development of multicomponent reactions like the Ugi reaction. The use of isocyanides in the total synthesis of natural products and in medicinal chemistry has grown substantially in recent decades.

Given the absence of dedicated research on this compound, its potential key research domains can only be extrapolated from the known reactivity of its functional groups. Hypothetically, this compound could be a valuable building block in several areas:

Multicomponent Reaction Chemistry: As a bifunctional molecule, it could be employed in novel MCRs. The isocyanide group could participate in Passerini or Ugi reactions, while the chlorinated aromatic ring could be modified either before or after the MCR. This could lead to the rapid synthesis of complex molecules with potential biological activity.

Heterocyclic Chemistry: Intramolecular reactions involving the isocyanide group and either the aromatic ring or a substituent introduced via the chloro group could provide routes to novel heterocyclic systems.

Medicinal Chemistry: The combination of a halogenated aromatic ring and an isocyanide-derived functional group could be explored for the development of new therapeutic agents. Halogen atoms are often incorporated into drug candidates to modulate their metabolic stability and binding affinity.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C9H8ClN | PubChem uni.lu |

| Molecular Weight | 165.62 g/mol | PubChem uni.lu |

| XLogP3 | 2.5 | PubChem uni.lu |

| InChI | InChI=1S/C9H8ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2 | PubChem uni.lu |

| InChIKey | FLVWLQVWNITMNM-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | C1=CC=C(C(=C1)CC[N+]#[C-])Cl | PubChem uni.lu |

Note: The properties listed are computationally predicted due to the lack of experimental data in the cited literature.

Table 2: Related Isomer 1-Chloro-2-(2-isocyanatoethyl)benzene

| Property | Value | Source |

| CAS Number | 93489-11-3 | CymitQuimica cymitquimica.com, Sigma-Aldrich sigmaaldrich.com |

| Molecular Formula | C9H8ClNO | CymitQuimica cymitquimica.com |

| Molecular Weight | 181.62 g/mol | CymitQuimica cymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica cymitquimica.com |

| IUPAC Name | 1-chloro-2-(2-isocyanatoethyl)benzene | Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-isocyanoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVWLQVWNITMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292588 | |

| Record name | 1-Chloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-67-7 | |

| Record name | 1-Chloro-2-(2-isocyanoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 2 2 Isocyanoethyl Benzene

Direct Synthesis Approaches to the Isocyanide Functional Group

Dehydration of N-Formamide Precursors under Modern Conditions

A common and effective method for synthesizing isocyanides is the dehydration of the corresponding N-formamide precursor. mdpi.comnih.gov The precursor for 1-chloro-2-(2-isocyanoethyl)benzene is N-(2-(2-chlorophenyl)ethyl)formamide. Modern dehydration methods aim to improve upon classical procedures by utilizing milder reagents and reaction conditions, leading to higher yields and purity.

One of the most practical and widely used dehydrating agents is phosphorus oxychloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine (B128534). mdpi.comnih.gov Recent advancements have focused on optimizing this process. For instance, using triethylamine not only as a base but also as the solvent can lead to a highly efficient and rapid reaction, with isocyanides being formed in excellent yields in under five minutes at 0 °C. mdpi.comresearchgate.net This solvent-free or minimal-solvent approach significantly enhances the sustainability of the synthesis by reducing waste. mdpi.comresearchgate.net

Other modern dehydrating agents have also been investigated. p-Toluenesulfonyl chloride (p-TsCl) has emerged as a cheaper, less toxic, and more environmentally friendly alternative to phosphorus-based reagents for certain substrates. rsc.org The mechanism of dehydration with agents like p-TsCl involves the activation of the formamide (B127407) oxygen, followed by base-mediated elimination to form the isocyanide. stackexchange.com

The Burgess reagent is another effective, albeit more specialized, halide-free dehydrating agent that has been successfully used for the synthesis of isocyanides from formamides, particularly for substrates sensitive to halide-based reagents. rsc.orgpsu.edu

Table 1: Comparison of Modern Dehydrating Agents for N-Formamide Dehydration

| Dehydrating Agent | Base | Solvent | Key Advantages | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Triethylamine | High yields, rapid reaction times, minimal waste. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine (B92270)/Triethylamine | Dichloromethane (B109758)/DMC | Lower toxicity, cost-effective, greener alternative. rsc.orgrsc.org | rsc.orgrsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane | Mild conditions, good for acid/alkali-sensitive substrates. thieme-connect.com | thieme-connect.com |

| Burgess Reagent | - | Dichloromethane | Halide-free, suitable for sensitive substrates. rsc.orgpsu.edu | rsc.orgpsu.edu |

Investigations into Phosgene-Free and Environmentally Benign Isocyanide Synthesis Routes

The historical use of phosgene (B1210022) and its derivatives (diphosgene, triphosgene) for isocyanide synthesis is now largely avoided due to their extreme toxicity and the generation of hazardous byproducts. ionike.comdigitellinc.comsigmaaldrich.com This has spurred significant research into phosgene-free and more environmentally benign synthetic pathways.

The dehydration of N-formamides, as discussed in the previous section, represents a major phosgene-free route. mdpi.comnih.gov The development of greener dehydrating agents and solvent systems is a key focus in this area. For example, replacing hazardous solvents like dichloromethane with more sustainable alternatives like dimethyl carbonate (DMC) has been explored. rsc.orgacs.org

Mechanochemical methods, such as ball-milling, offer another promising eco-friendly approach. nih.gov This technique can significantly reduce or even eliminate the need for solvents, leading to a more sustainable process with a lower E-factor (environmental factor). rsc.orgnih.gov

Strategies for Introducing the Chloroethylbenzene Moiety

The synthesis of the chloroethylbenzene portion of the target molecule requires careful consideration of regioselectivity and the methods for introducing the chloroethyl group.

Electrophilic Aromatic Substitution Strategies and Regioselectivity Studies

The introduction of substituents onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edumasterorganicchemistry.com In the context of synthesizing the precursor for this compound, a key step could involve the Friedel-Crafts acylation or alkylation of chlorobenzene (B131634).

The chlorine atom on the benzene ring is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the chlorine. youtube.comlibretexts.org However, chlorine is also a deactivating group, making the reaction slower than with unsubstituted benzene. libretexts.org

In a Friedel-Crafts acylation of chlorobenzene, a mixture of ortho- and para-isomers is typically formed, with the para-isomer being the major product due to reduced steric hindrance. youtube.comdoubtnut.com For the synthesis of the desired 2-chloro-substituted compound, separation of the ortho-isomer from the more abundant para-isomer would be necessary.

Table 2: Regioselectivity in the Friedel-Crafts Acylation of Chlorobenzene

| Position | Relative Yield | Influencing Factors | Reference |

| ortho | Minor product | Steric hindrance from the chlorine atom. | youtube.comrsc.org |

| para | Major product | Less steric hindrance. | youtube.comdoubtnut.comrsc.org |

| meta | Negligible | The chlorine atom is not a meta-director. | rsc.org |

Halogenation of Precursor Alkenes or Alcohols for Chloroethyl Introduction

An alternative strategy involves starting with a precursor that already contains the ethyl group attached to the benzene ring and then introducing the chlorine atom.

One common method is the chlorination of a corresponding alcohol, such as 2-(2-chlorophenyl)ethanol, using a chlorinating agent like thionyl chloride (SOCl₂). brainly.comchegg.comlibretexts.org This reaction typically proceeds via a nucleophilic substitution mechanism. brainly.comlibretexts.org The use of a base like pyridine can facilitate the reaction. brainly.comchegg.com

Alternatively, the chloroethyl group can be introduced by the addition of hydrogen chloride (HCl) to a precursor alkene, such as 2-chlorostyrene. This reaction follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the chlorine adds to the other carbon of the double bond.

Another approach is the direct chlorination of ethylbenzene, which can lead to a mixture of products, including (1-chloroethyl)benzene (B1265384) and (2-chloroethyl)benzene. prepchem.comvaia.com Controlling the reaction conditions, such as the use of light or a radical initiator, can influence the product distribution. prepchem.com

Convergent and Divergent Synthetic Pathways Research

A convergent synthesis would involve preparing the two key fragments, the isocyanoethyl group and the chlorobenzene moiety, separately and then combining them in a late-stage coupling reaction. This approach can be efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the required functional groups. For example, one could start with 2-(2-chlorophenyl)ethylamine. This compound could then be formylated and subsequently dehydrated to yield the target isocyanide. This linear approach can be simpler in terms of the number of separate reaction sequences but may be less efficient if late-stage reactions have low yields.

Development of Routes Involving Pre-formed Isocyanide and Aryl Halide Units

The construction of this compound by coupling a pre-formed isocyanide unit with an aryl halide is a conceptually straightforward retrosynthetic approach. This strategy would typically involve the reaction of a (2-isocyanoethyl)metal species with 1,2-dichlorobenzene (B45396) or a related electrophile. However, this approach is less commonly documented for this specific molecule compared to sequential functionalization methods.

Challenges in this approach include the stability and reactivity of the isocyanoethyl-metallic reagent. The isocyanide group can be sensitive to the conditions required for many standard cross-coupling reactions. Research in the broader field of isocyanide synthesis has explored cobalt-catalyzed reductive coupling reactions between isocyanates and alkyl halides, which could potentially be adapted for such a synthesis, though this remains a developing area. acs.org

Exploration of Sequential Functionalization Approaches

A more prevalent and well-established strategy for the synthesis of this compound involves the sequential functionalization of a simpler precursor. The most logical and widely practiced route is the dehydration of the corresponding formamide, N-(2-(2-chlorophenyl)ethyl)formamide. This two-step sequence is highly reliable for a wide range of isocyanides.

Formylation of the Primary Amine: The synthesis begins with the formylation of 2-(2-chlorophenyl)ethylamine. This reaction is typically achieved by treating the amine with a formylating agent, such as ethyl formate (B1220265) or a mixed anhydride (B1165640) of formic acid, to yield N-(2-(2-chlorophenyl)ethyl)formamide. This step is generally high-yielding and proceeds under mild conditions.

Dehydration of the Formamide: The crucial step is the dehydration of the N-substituted formamide to the isocyanide. This transformation is the cornerstone of modern isocyanide synthesis and has been the subject of extensive methodological development. mdpi.com

This sequential approach offers excellent control over the final structure and benefits from the ready availability of the starting materials.

Catalytic Methodologies in the Synthesis of this compound

The key dehydration step from N-(2-(2-chlorophenyl)ethyl)formamide to this compound is typically mediated by a stoichiometric dehydrating agent rather than a truly catalytic one. However, the choice of this reagent is critical for the reaction's efficiency and selectivity.

Common dehydrating agents include:

Phosphorus Oxychloride (POCl₃): This is one of the most widely used and effective reagents for this transformation. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproducts. mdpi.comnih.gov

Diphosgene (trichloromethyl chloroformate) and Triphosgene (B27547) (bis(trichloromethyl) carbonate): These reagents are also highly effective for the dehydration of formamides. They offer advantages in terms of handling and safety compared to gaseous phosgene. Triphosgene, a stable crystalline solid, is often preferred and is used in substoichiometric amounts, acting as a source of phosgene in situ. orgsyn.org

The table below summarizes typical conditions for the dehydration of N-substituted formamides to isocyanides, which are applicable to the synthesis of this compound.

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| POCl₃ | Triethylamine | Triethylamine (as solvent) | 0 | < 5 min | >95 |

| Triphosgene | Triethylamine | Dichloromethane (DCM) | -10 to RT | 0.5 - 2 h | 85-95 |

| Diphosgene | Pyridine | Toluene | Reflux | 1 - 3 h | 80-90 |

This table presents generalized data from isocyanide synthesis literature; specific yields for this compound may vary. nih.govorgsyn.org

Research on Green Chemistry Principles in Synthetic Route Design and Optimization

Recent research in isocyanide synthesis has increasingly focused on the incorporation of green chemistry principles to reduce environmental impact and improve safety. rsc.org These principles are directly applicable to the production of this compound.

Key areas of green innovation include:

Solvent Minimization: A significant advancement is the use of the base, triethylamine, as both a reagent and the solvent for the dehydration reaction with POCl₃. mdpi.comnih.gov This eliminates the need for volatile organic solvents like dichloromethane, reducing waste and simplifying workup procedures. mdpi.com

Reduced Reaction Times and Mild Conditions: Modern protocols have dramatically reduced reaction times from hours to mere minutes. mdpi.comnih.gov Conducting the reaction at 0°C instead of at elevated temperatures also lowers energy consumption and often improves the purity of the final product. mdpi.comnih.gov

Safety: The development of methods that avoid aqueous workups can be advantageous, particularly for large-scale synthesis, by simplifying the isolation process and minimizing the generation of aqueous waste. rsc.org The use of solid triphosgene over gaseous phosgene is another critical safety improvement. orgsyn.org

These green methodologies make the synthesis of functionalized isocyanides like this compound more sustainable and scalable. mdpi.com

Reactivity and Mechanistic Investigations of 1 Chloro 2 2 Isocyanoethyl Benzene

Reactivity of the Isocyanide Functional Group

The isocyanide group (-N≡C) is a unique functional group in organic chemistry, characterized by a carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration allows it to act as both a nucleophile and an electrophile, making it a versatile building block in synthesis. beilstein-journals.org

Multi-component Reaction (MCR) Research

Isocyanides are renowned for their utility in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.org These reactions are highly atom-economical and are widely used in the rapid generation of chemical libraries for drug discovery. nih.gov

The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. mdpi.comnih.gov The reaction is generally performed in polar protic solvents like methanol (B129727) or trifluoroethanol. nih.gov

While no specific Ugi reactions involving 1-Chloro-2-(2-isocyanoethyl)benzene have been reported, it is expected to readily participate in such transformations. The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. nih.gov

The reaction's versatility allows for the synthesis of a vast array of complex molecules, including peptidomimetics and heterocyclic scaffolds. nih.gov The ortho-chloro substituent on the benzene (B151609) ring of this compound would be incorporated into the final product, potentially influencing its biological activity or physical properties.

Table 1: Representative Ugi-Type Reaction with an Analogous Isocyanide

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | N-Benzyl-2-(N-cyclohexylacetamido)-2-phenylacetamide | nih.gov |

| Isobutyraldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(benzamido)-3-methyl-N-phenylbutanamide | nih.gov |

This table presents examples of Ugi reactions with various isocyanides to illustrate the types of derivatives that could be synthesized using this compound.

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide chemistry, involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org Discovered in 1921, it is one of the oldest known MCRs. frontiersin.orgwikipedia.org The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. wikipedia.orgnih.gov

This compound would be a suitable isocyanide component for the Passerini reaction. The reaction mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step. nih.gov This is followed by an intramolecular acyl transfer to furnish the final product. The Passerini reaction provides a direct route to α-hydroxy carboxamide derivatives after hydrolysis of the ester. researchgate.net

Table 2: Representative Passerini-Type Reaction with an Analogous Isocyanide

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product | Ref |

|---|---|---|---|---|

| Acetone | Acetic Acid | Benzyl isocyanide | 1-(Benzylamino)-1-oxopropan-2-yl acetate (B1210297) | wikipedia.org |

| Cyclohexanone | Propionic Acid | Ethyl isocyanoacetate | 1-((2-ethoxy-2-oxoethyl)carbamoyl)cyclohexyl propanoate | nih.gov |

This table presents examples of Passerini reactions to illustrate the types of derivatives that could be synthesized using this compound.

The scope of isocyanide-based MCRs extends beyond the classic Ugi and Passerini reactions. Researchers continuously develop novel transformations by replacing one of the traditional components or by inducing post-cyclization reactions. nih.gov For instance, replacing the carboxylic acid in a Passerini-type reaction with hydrazoic acid can lead to the formation of tetrazoles. nih.gov Similarly, Ugi reaction products can serve as versatile intermediates for subsequent reactions to create complex heterocyclic systems like benzimidazoles or macrocycles. beilstein-journals.orgnih.gov It is plausible that this compound could be employed in these novel MCRs to generate unique and structurally diverse molecules.

Cycloaddition Reaction Research (e.g., [3+2], [4+1] pathways)

Isocyanides can participate in various cycloaddition reactions, acting as a one-atom component (formally a carbene equivalent) or a two-atom component. These reactions are powerful tools for constructing cyclic and heterocyclic systems. libretexts.org

While specific cycloaddition studies involving this compound are not documented, its isocyanide functionality suggests it could participate in several cycloaddition pathways. For example, in [4+1] cycloadditions, an isocyanide can react with a 1,3-diene system, often catalyzed by a transition metal, to form five-membered rings. Another important class is the [2+2+2] cycloaddition of alkynes, where an isocyanide could potentially be incorporated, although this is less common than alkyne trimerization. nih.gov

Furthermore, isocyanides can react with 1,3-dipoles (such as azides or nitrile oxides) in [3+2] cycloaddition reactions to afford five-membered heterocycles. The reaction of an isocyanide with an azide, for instance, can yield a tetrazole derivative, often facilitated by a Lewis acid. The electronic nature of the 2-chlorophenyl group in this compound would likely influence the rate and regioselectivity of such cycloadditions.

Nucleophilic Attack at the Isocyanide Carbon

The carbon atom of the isocyanide group is nucleophilic due to its lone pair of electrons. However, it can also be susceptible to nucleophilic attack, especially when activated by coordination to a metal center or by strong electrophiles. rsc.org When an isocyanide is coordinated to a transition metal, the back-bonding from the metal to the π* orbitals of the isocyanide ligand increases the electrophilicity of the isocyanide carbon, making it prone to attack by nucleophiles like water, alcohols, or amines. rsc.org

Recent research has also demonstrated that isocyanides can act as nucleophiles in Sₙ2 reactions with alkyl halides. nih.gov In this process, the isocyanide attacks the electrophilic carbon of the alkyl halide, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields a secondary amide. This novel three-component reaction expands the synthetic utility of isocyanides, presenting them as an unconventional "umpolung" amide carbanion synthon. nih.gov It is highly probable that this compound could function as a nucleophile in this type of reaction, providing access to a range of substituted secondary amides.

Polymerization Studies Initiated by Isonitrile Reactivity

Specific polymerization studies involving This compound as the monomer are not documented in the accessible chemical literature. However, the isocyanide functional group is known to be susceptible to polymerization under certain conditions, typically in the presence of Lewis and Brønsted acids. wikipedia.org The polymerization of isocyanides generally proceeds via an insertion mechanism at the isocyanide carbon atom, leading to the formation of poly(isonitrile)s, which have a rigid helical structure. The reaction is initiated by the coordination of the isocyanide to a metal center or by attack from an external nucleophile, which then propagates through successive additions of monomer units. wikipedia.org The presence of the ortho-chloro-substituted phenyl ring in This compound would be expected to influence the electronic and steric environment of the polymerizing chain, but without experimental data, its precise effect on polymer properties remains hypothetical.

Reactivity of the Aryl Chloride Functional Group

The aryl chloride moiety of This compound represents a key site for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, frequently requiring more reactive catalysts or harsher reaction conditions. wikipedia.orgchemicalforums.com

Metal-Catalyzed Cross-Coupling Reaction Studies

While cross-coupling studies specifically employing This compound are not available, the following sections describe the general characteristics of these important transformations for generic aryl chlorides.

No Suzuki-Miyaura coupling investigations specifically utilizing This compound have been reported.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org For an aryl chloride, the catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The coupling of aryl chlorides typically requires bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst to facilitate the challenging oxidative addition step. libretexts.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general principles of the Suzuki-Miyaura reaction, as specific data for this compound is unavailable.

| Boronic Acid Partner | Catalyst System (Example) | Base (Example) | Product |

| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 1-Phenyl-2-(2-isocyanoethyl)benzene |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, RuPhos | Cs₂CO₃ | 1-(4-Methoxyphenyl)-2-(2-isocyanoethyl)benzene |

There is no specific research available on the Heck or Sonogashira coupling of This compound .

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. diva-portal.org The use of aryl chlorides can be challenging and often necessitates specialized ligands or additives to achieve good yields. diva-portal.orgacs.org

The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides follows the trend I > Br > OTf >> Cl. wikipedia.orgchemicalforums.com Consequently, the coupling of aryl chlorides is the most difficult and generally requires higher temperatures and more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands, to proceed efficiently. chemicalforums.comucsb.edu

Dedicated Buchwald-Hartwig amination studies on This compound have not been published.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgwiley.com This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines. wiley.com The catalytic cycle mirrors other cross-coupling processes, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The successful amination of aryl chlorides was a significant development, enabled by the design of sterically hindered and electron-rich phosphine ligands that promote the difficult oxidative addition and reductive elimination steps. wiley.comrsc.orgacs.org

Table 2: Representative Catalyst Ligands for Cross-Coupling of Aryl Chlorides This table presents ligands generally effective for the indicated reactions with unactivated aryl chlorides.

| Reaction | Ligand Family | Example Ligand |

| Suzuki-Miyaura | Biaryl Phosphines | SPhos, RuPhos, XPhos |

| Heck | Bulky Phosphines, N-Heterocyclic Carbenes (NHCs) | P(t-Bu)₃, IPr |

| Sonogashira | Bulky Phosphines | P(t-Bu)₃, XPhos |

| Buchwald-Hartwig | Biaryl Phosphines, Josiphos-type | BrettPhos, CyPF-tBu |

Nucleophilic Aromatic Substitution (SNAr) Investigations

There are no specific investigations into the nucleophilic aromatic substitution (SNAr) reactivity of This compound in the scientific literature.

Nucleophilic aromatic substitution is a pathway for the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. youtube.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. lumenlearning.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The substituent on This compound is a -(CH₂)₂NC group. The isocyano group is electron-withdrawing, but the ethyl spacer mitigates its direct resonance-stabilizing effect on the ring, making the aryl chloride unlikely to be sufficiently activated for SNAr reactions under standard conditions.

Radical Reactions Involving the Aryl Halide Moiety

The aryl chloride group in this compound can potentially participate in radical reactions, although it is generally less reactive than the corresponding aryl bromides or iodides. Activation of the C-Cl bond typically requires specific conditions, such as the use of potent radical initiators or transition metal catalysis. Once a radical is generated at the aryl position, it can engage in subsequent reactions, including intramolecular cyclization with the pendant isocyanoethyl group.

Research on related ortho-substituted aryl isocyanides has demonstrated the feasibility of radical addition cascade cyclizations to form complex heterocyclic structures. For instance, visible light-mediated processes using a ruthenium photocatalyst have been shown to initiate the cyclization of ortho-aryl isocyanides with tricarbonyl compounds, leading to the formation of phenanthridines. rsc.org This suggests that under photocatalytic conditions, the aryl chloride of this compound could potentially be activated to initiate a similar cyclization cascade.

Another relevant area of investigation involves the use of manganese(III) acetate [Mn(OAc)₃] to mediate radical cyclizations. Studies on o-alkenyl aromatic isocyanides have shown that Mn(III) can promote a cascade reaction involving intermolecular radical addition, followed by an intramolecular cyclization. organic-chemistry.orgacs.org While the ethyl linker in this compound is saturated, this methodology highlights a potential pathway for inducing radical formation and subsequent cyclization in isocyanide-containing molecules.

A plausible mechanism for a radical reaction involving the aryl halide moiety would likely proceed through the following steps:

Initiation: Generation of an aryl radical at the chlorinated carbon, potentially through photoredox catalysis or with a chemical radical initiator.

Intramolecular Addition: The newly formed aryl radical could then add to the isocyanide carbon of the tethered side chain.

Propagation/Termination: The resulting imidoyl radical could then be further transformed, for example, by abstracting a hydrogen atom to yield a stable product or by participating in further radical chain reactions.

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of various nitrogen-containing heterocyclic systems. The isocyanide group is a versatile functional group that can participate in cyclization reactions through both radical and transition-metal-catalyzed pathways. nih.govacs.org

In the context of radical cyclization, as mentioned previously, the generation of an aryl radical can trigger an intramolecular attack on the isocyanide. The efficiency and regioselectivity of such a cyclization would depend on the reaction conditions and the length of the tether connecting the aryl ring and the isocyanide. For this compound, a 6-exo-trig cyclization would be a likely pathway, leading to a six-membered heterocyclic ring.

Transition-metal-catalyzed cyclizations represent another significant avenue for the reactivity of this compound. Palladium catalysts, in particular, are known to facilitate the cross-coupling of aryl chlorides. mit.edu A palladium-catalyzed intramolecular reaction could proceed via oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the isocyanide group and subsequent reductive elimination to afford the cyclized product. The specific ligand environment around the palladium center would be crucial in controlling the reaction's efficiency and selectivity. nih.gov

While no specific studies on the intramolecular cyclization of this compound are available, research on similar systems provides valuable insights. For example, the palladium-catalyzed cyanation of aryl halides is a well-established transformation, and the intramolecular version of this reaction with a tethered isocyanide is conceptually similar. organic-chemistry.org

The following table summarizes potential intramolecular cyclization products of this compound based on analogous reactions reported in the literature.

| Starting Material | Reagents and Conditions | Major Product(s) | Plausible Reaction Type |

| This compound | Radical Initiator (e.g., AIBN), H-donor | Dihydro-1H-pyrrolo[1,2-a]quinoline derivative | Radical Cyclization |

| This compound | Pd(0) catalyst, Ligand, Base | Dihydro-1H-pyrrolo[1,2-a]quinoline derivative | Palladium-Catalyzed Intramolecular Cyclization |

Note: The products listed are hypothetical and based on the expected reactivity of the functional groups.

Investigations into Chemoselective Reactivity and Functional Group Orthogonality

The presence of two distinct reactive sites in this compound—the aryl chloride and the isocyanide—raises questions about its chemoselective reactivity. The ability to selectively react one functional group while leaving the other intact is a key challenge in organic synthesis.

The aryl chloride is generally less reactive than other aryl halides in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions or specialized ligand systems for activation. nih.govresearchgate.net In contrast, the isocyanide group is susceptible to reaction with both electrophiles and nucleophiles under various conditions. wikipedia.org For instance, isocyanides can be hydrolyzed to formamides in the presence of acid or participate in multicomponent reactions like the Ugi and Passerini reactions. wikipedia.orgnih.gov

This difference in reactivity could be exploited to achieve chemoselective transformations. For example, it might be possible to perform a reaction at the isocyanide group, such as a multicomponent reaction, without affecting the aryl chloride under mild conditions. Conversely, under specific palladium-catalyzed conditions, the C-Cl bond could be selectively activated for a cross-coupling reaction, with the isocyanide group remaining unchanged, although the isocyanide's ability to act as a ligand for the transition metal could complicate this approach.

The concept of functional group orthogonality is central to designing synthetic routes involving multifunctional molecules. In the case of this compound, achieving orthogonality would depend on the careful selection of reagents and reaction conditions.

The following table outlines the potential chemoselective reactions of this compound.

| Target Functional Group | Reagent/Reaction Type | Potential Product | Orthogonal Functional Group |

| Isocyanide | Acid-catalyzed hydrolysis | 1-Chloro-2-(2-formamidoethyl)benzene | Aryl Chloride |

| Isocyanide | Passerini Reaction (with an aldehyde and a carboxylic acid) | α-Acyloxy amide derivative | Aryl Chloride |

| Aryl Chloride | Suzuki Coupling (with a boronic acid) | 2-(2-Isocyanoethyl)-substituted biphenyl (B1667301) derivative | Isocyanide |

| Aryl Chloride | Buchwald-Hartwig Amination (with an amine) | N-Aryl-2-(2-isocyanoethyl)aniline derivative | Isocyanide |

Note: The feasibility of these selective reactions would need to be experimentally verified.

Applications of 1 Chloro 2 2 Isocyanoethyl Benzene As a Chemical Research Building Block

Role in the Construction of Complex Organic Architectures

The isocyanide functional group is renowned for its participation in multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. baranlab.orgnih.gov 1-Chloro-2-(2-isocyanoethyl)benzene is an ideal substrate for two of the most prominent isocyanide-based MCRs: the Passerini and Ugi reactions.

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. nih.govbeilstein-journals.org The reaction is typically efficient in aprotic solvents and tolerates a wide variety of functional groups on each component. beilstein-journals.org

Ugi Reaction : As a four-component reaction, the Ugi reaction combines an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound to produce α-acylamino amides, which are peptide-like structures. nih.govbeilstein-journals.org This reaction is generally favored in polar protic solvents like methanol (B129727) or trifluoroethanol. beilstein-journals.org

The ability to vary each of the other components in these reactions allows for the generation of large libraries of highly functionalized and structurally diverse molecules from a single isocyanide precursor like this compound. nih.govnih.gov

Furthermore, the 1-chloro-2-substituted benzene (B151609) ring offers another site for synthetic elaboration. The chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or domino reactions. For instance, palladium-catalyzed processes involving ortho-haloarenes can lead to the formation of polycyclic aromatic systems through annulative domino reactions. nih.gov This dual reactivity allows for a modular approach where the isocyanide is first used in an MCR, followed by a metal-catalyzed cyclization or coupling involving the chloro group to construct even more complex organic architectures.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of natural products and pharmaceuticals. nih.govresearchgate.netrsc.org The ortho-disubstituted pattern of this compound makes it a prime candidate for intramolecular cyclization reactions to form important heterocyclic systems like indoles and isoquinolines. nih.govclockss.org

The synthesis of these heterocycles can be achieved through various strategies, often involving a radical or transition-metal-mediated pathway. For example, radical cyclization onto the isocyanide group is a known method for forming N-heterocycles. rsc.org In a hypothetical pathway, a radical could be generated elsewhere in the molecule or from an external initiator, which then adds to the isocyanide carbon. The resulting imidoyl radical could then cyclize onto the aromatic ring, ultimately leading to a heterocyclic product after rearomatization. Visible-light-induced photocatalysis is a modern and mild method for initiating such radical cascade cyclizations to produce valuable structures like indolo[2,1-a]isoquinolines. rsc.org

Utility in Medicinal Chemistry Research: Synthetic Routes to Bioactive Scaffolds

The synthetic versatility of this compound directly translates to its utility in medicinal chemistry for the discovery of new therapeutic agents. researchgate.net The multicomponent reactions it undergoes are particularly valuable for generating libraries of drug-like small molecules for high-throughput screening. nih.gov

The Ugi and Passerini reactions can produce peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved pharmacological properties, such as better stability and oral bioavailability. beilstein-journals.orgbeilstein-journals.org By systematically varying the inputs to these reactions, chemists can rapidly explore the chemical space around a particular scaffold to optimize its biological activity. nih.gov

Furthermore, the nitrogen-containing heterocycles accessible from this building block, such as indoles and isoquinolines, are considered "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple biological targets, and they are frequently found in approved drugs. nih.govnih.gov For example, the indolo[2,1-a]isoquinoline core has been investigated for its anticancer properties. nih.gov The ability to synthesize these valuable cores and then further functionalize them using the chloro group provides a powerful strategy for developing new bioactive compounds. nih.gov

Contributions to Material Science Research and Polymer Synthesis

While isocyanates are more commonly associated with polymer synthesis (e.g., polyurethanes), isocyanides also possess unique reactivity that can be exploited in material science. cymitquimica.com The isocyanide group can undergo polymerization, particularly with transition metal catalysts, to form poly(isocyanide)s. These polymers are known for their rigid, helical structures and have been investigated for applications in areas such as chiral separation and as liquid crystalline materials.

The presence of the 2-chloroethylphenyl substituent on the polymer backbone would influence its properties, such as solubility and thermal stability. Moreover, the chloro group on each repeating unit serves as a convenient handle for post-polymerization modification. This allows for the tuning of the polymer's properties or for the attachment of other functional moieties, such as fluorescent dyes or bioactive molecules, to create advanced functional materials. For example, living cationic polymerization techniques, while demonstrated for related structures like 1-chloroethylbenzene, provide a conceptual basis for how such monomers could be incorporated into well-defined polymer architectures. researchgate.net

Exploration in Bioorthogonal Chemistry Methodologies for Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are invaluable tools for chemical biology, enabling the study of biomolecules in their natural environment. Isocyanide-based multicomponent reactions, including the Ugi reaction, have been adapted for bioorthogonal applications, such as bioconjugation and cellular imaging. nih.gov

The isocyanide group is relatively rare in biological systems, making it an excellent candidate for selective chemical ligation. This compound could potentially serve as a key reagent in developing new bioorthogonal probes. For instance, it could be used in "click" type reactions or Ugi-based conjugations to label proteins or other biomolecules that have been metabolically engineered to contain a complementary functional group. beilstein-journals.org The chloro-substituted benzene ring could also be used to introduce other functionalities, such as a fluorophore for imaging or an affinity tag for protein purification, either before or after the bioorthogonal ligation step. This dual functionality offers a flexible platform for designing sophisticated chemical biology tools.

Table of Mentioned Compounds

Coordination Chemistry and Catalysis Research Involving 1 Chloro 2 2 Isocyanoethyl Benzene

Ligand Design and Complexation Studies

The design of ligands is a cornerstone of modern catalysis, enabling the precise control of the reactivity and selectivity of metal complexes. The isocyanide functional group (-N≡C) is a versatile ligand, and its electronic and steric properties can be systematically modified.

As a monodentate ligand, 1-Chloro-2-(2-isocyanoethyl)benzene is expected to coordinate to transition metals through the terminal carbon atom of the isocyanide group. The electronic nature of the ligand is influenced by the 2-chlorophenyl group. The chlorine atom, being an electron-withdrawing group, is anticipated to decrease the electron density on the isocyanide carbon, thereby affecting its σ-donating and π-accepting capabilities. wikipedia.org Generally, aryl isocyanides are considered strong σ-donors and moderate π-acceptors. uh.edu The presence of the chloro substituent at the ortho position of the benzene (B151609) ring can modulate these properties, potentially influencing the stability and reactivity of the resulting metal complexes.

The steric profile of this compound is another critical factor. The ethyl spacer between the phenyl ring and the isocyanide group provides some flexibility, while the ortho-chloro substituent introduces steric bulk in the vicinity of the metal center upon coordination. This steric hindrance can play a crucial role in controlling the coordination number and geometry of the metal complex, as well as influencing the substrate approach in catalytic reactions.

A comparative analysis of the properties of related aryl isocyanide ligands is presented in the table below, offering a glimpse into the expected characteristics of this compound.

| Aryl Isocyanide Ligand | Electronic Effect of Substituent | Steric Hindrance |

| Phenyl isocyanide | Neutral | Moderate |

| 4-Methoxyphenyl isocyanide | Electron-donating | Moderate |

| 4-Nitrophenyl isocyanide | Electron-withdrawing | Moderate |

| 2,6-Dimethylphenyl isocyanide | Electron-donating | High |

| This compound | Electron-withdrawing (predicted) | Moderate to High (predicted) |

The development of multidentate ligands from derivatives of a parent monodentate ligand is a common strategy to enhance the stability of metal complexes through the chelate effect. However, a review of the current scientific literature reveals no published research on the development of multidentate ligands derived from this compound. The potential for such modifications exists, for instance, by introducing additional donor functionalities onto the phenyl ring or the ethyl backbone, but this remains an unexplored area of research.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with isocyanide ligands is well-established. researchgate.net Typically, these complexes are prepared by reacting a suitable metal precursor with the isocyanide ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

In the case of this compound, no specific studies detailing the synthesis and spectroscopic characterization of its transition metal complexes have been reported in the peer-reviewed literature. It is anticipated that the IR spectrum of such a complex would exhibit a characteristic ν(C≡N) stretching frequency, which would be shifted upon coordination to a metal center compared to the free ligand. The magnitude of this shift would provide insights into the nature of the metal-ligand bond. unc.edu Similarly, ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the structure of the complexes in solution.

Catalytic Applications of Derived Metal Complexes

Metal complexes bearing isocyanide ligands have found applications in various catalytic transformations. ontosight.airesearchgate.net The electronic and steric properties of the isocyanide ligand can significantly impact the activity and selectivity of the catalyst.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. researchgate.net Isocyanide-metal complexes have been explored as catalysts in reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. ontosight.aivu.nl

Despite the potential, there is currently no published research on the application of metal complexes derived from this compound in homogeneous catalysis. Future investigations in this area could explore the catalytic activity of its complexes in various organic transformations.

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of chiral isocyanide ligands has been a subject of interest for creating novel asymmetric catalysts.

A thorough search of the scientific literature indicates that there are no investigations into the use of metal complexes derived from this compound for asymmetric catalysis. The development of chiral variants of this ligand would be a prerequisite for exploring its potential in this field.

Research on this compound in Heterogeneous Catalysis Remains Undocumented

Despite a comprehensive review of scientific literature, there is currently no available research detailing the use of the chemical compound this compound in the development of heterogeneous catalysis systems.

Heterogeneous catalysis is a critical field in chemistry, focusing on the use of catalysts in a different phase from the reactants. This approach offers significant advantages, including ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and more efficient, cost-effective, and environmentally friendly industrial processes. The development of novel heterogeneous catalysts often involves the immobilization of catalytically active molecular species onto solid supports.

Isocyanide compounds, due to their ability to coordinate with a wide range of metal centers, are valuable ligands in homogeneous catalysis. The functional groups on the isocyanide ligand can be tailored to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The immobilization of such metal-isocyanide complexes onto solid supports is a promising strategy for creating robust and reusable heterogeneous catalysts.

However, extensive searches of chemical databases and scientific journals have not yielded any studies specifically investigating this compound for this purpose. This indicates that the scientific community has not yet explored the potential of this particular compound as a ligand or precursor for the synthesis of heterogeneous catalysts.

Future research in this area could involve the synthesis of metal complexes of this compound and their subsequent immobilization on various support materials such as silica, alumina, or polymers. The catalytic performance of these novel materials could then be evaluated in a range of chemical transformations. Such studies would be necessary to determine if this compound or its derivatives offer any advantages in the field of heterogeneous catalysis.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Chloro 2 2 Isocyanoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Chloro-2-(2-isocyanoethyl)benzene, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum of an aromatic compound typically shows signals in the range of 6.5-8.0 ppm for aryl protons, which are directly attached to the benzene (B151609) ring. libretexts.org Protons on a carbon adjacent to the ring, known as benzylic protons, usually appear between 2.0-3.0 ppm. libretexts.org In this compound, the ethyl group protons would exhibit characteristic splitting patterns based on their neighboring protons (n+1 rule). The protons of the CH₂ group adjacent to the isocyano group and the CH₂ group attached to the benzene ring would have distinct chemical shifts influenced by the electronegativity of the nitrogen and the aromatic ring's shielding effects, respectively. The aromatic protons on the substituted benzene ring would display a complex splitting pattern due to their inequivalent chemical environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org For this compound, the ortho-disubstituted benzene ring would result in six distinct signals for the aromatic carbons due to the lack of a plane of symmetry. libretexts.org The carbons of the ethyl group and the isocyano functional group would also have characteristic chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | 7.2 - 7.5 | Aromatic protons (multiplet) |

| ¹H | 3.6 - 3.9 | -CH₂-N≡C (triplet) |

| ¹H | 3.0 - 3.3 | Ar-CH₂- (triplet) |

| ¹³C | 155 - 160 | Isocyano carbon (-N≡C) |

| ¹³C | 125 - 140 | Aromatic carbons |

| ¹³C | 40 - 45 | -CH₂-N≡C |

| ¹³C | 30 - 35 | Ar-CH₂- |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 165.03453 Da. uni.lu Due to the presence of a chlorine atom, a characteristic M+2 peak would also be observed with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. docbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for aromatic compounds is the loss of a proton to form a stable phenyl cation. docbrown.info The ethyl side chain could undergo cleavage, leading to fragments corresponding to the loss of the isocyanoethyl group or parts of it. The presence of the chlorine atom would be evident in fragments containing it, which would also exhibit the characteristic isotopic pattern.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Description |

| 165/167 | [C₉H₈ClN]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 129 | [C₈H₈Cl]⁺ | Loss of HCN |

| 115 | [C₇H₅Cl]⁺ | Loss of C₂H₃N |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong, sharp stretching vibration of the isocyano group (-N≡C), typically appearing in the range of 2150-2100 cm⁻¹. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. spectroscopyonline.com The C-H wagging bands in the 900-690 cm⁻¹ region can be diagnostic for the substitution pattern of the benzene ring; for an ortho-substituted ring, a characteristic C-H wag is expected between 770 and 735 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The isocyano stretch would also be Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isocyano (-N≡C) | Stretching | 2150 - 2100 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending (Wagging) | 770 - 735 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography Research for Solid-State Molecular Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hackaday.com For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. docbrown.info

This technique would confirm the planar nature of the benzene ring and provide the exact geometry of the isocyanoethyl substituent relative to the ring. theexamformula.co.uk Analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the solid-state structure. researchgate.net The distance and orientation of the chlorine atom and the isocyano group in the crystal lattice would also be determined. X-ray diffraction has shown that the bond length in a benzene ring is intermediate between a single and a double bond, at approximately 0.139 nm. docbrown.info

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation Studies

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed.

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for analyzing the purity of this compound. Coupled with a mass spectrometer (GC-MS), this technique would allow for the separation of the compound from any impurities and their subsequent identification based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for both analytical and preparative purposes. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective for separating this compound from related compounds. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

The purity of the compound would be determined by the relative area of its peak in the chromatogram. These techniques are crucial for ensuring that the material used in further studies is of high purity, which is essential for obtaining reliable and reproducible results.

Theoretical and Computational Chemistry Research on 1 Chloro 2 2 Isocyanoethyl Benzene

Electronic Structure Investigations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to investigate the electronic landscape of molecules like 1-Chloro-2-(2-isocyanoethyl)benzene.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

From this optimized geometry, a wealth of information about the molecule's ground state properties can be obtained. These properties include bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Cl bond length, the geometry of the isocyanoethyl group (-CH2-CH2-N≡C), and the orientation of this substituent relative to the benzene (B151609) ring.

Furthermore, DFT calculations can provide insights into the electronic distribution within the molecule through the calculation of molecular electrostatic potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the isocyanide nitrogen and the chlorine atom, indicating their nucleophilic character, while the hydrogen atoms of the benzene ring would exhibit positive potential.

A hypothetical data table summarizing the kind of results expected from a DFT study on this compound at a common level of theory (e.g., B3LYP/6-31G*) is presented below.

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | 1.745 |

| C-N (isocyanide) Bond Length (Å) | 1.410 |

| N≡C (isocyanide) Bond Length (Å) | 1.170 |

| C-C-N Bond Angle (°) | 110.5 |

| C-N≡C Bond Angle (°) | 178.9 |

| Dipole Moment (Debye) | 3.5 D |

Note: The values in this table are illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbohrium.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govbohrium.com

The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. In the case of this compound, the HOMO is expected to be located primarily on the benzene ring and the isocyanide group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with significant contributions from the carbon atom of the isocyanide group, making it susceptible to nucleophilic attack.

The presence of the chloro and isocyanoethyl substituents on the benzene ring will influence the energies and distributions of these frontier orbitals. The chlorine atom, being electronegative, will have an electron-withdrawing inductive effect, while also possessing lone pairs that can participate in resonance. The isocyanoethyl group has a complex electronic character, with the isocyanide functionality being a potential site for both nucleophilic and electrophilic interactions.

A hypothetical FMO analysis for this compound might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 7.65 |

Note: These energy values are illustrative and would be determined through quantum chemical calculations.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a basis for establishing structure-reactivity relationships. Some key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO). It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -E(LUMO). It represents the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance of a molecule to change its electron distribution. A larger value indicates a less reactive species.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

By calculating these descriptors for a series of related compounds, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For instance, one could correlate the calculated electrophilicity index with the experimentally observed reaction rates for a particular electrophilic substitution reaction. For this compound, these descriptors would provide a quantitative measure of its expected reactivity in various chemical transformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate transition state geometries and calculate their energies.

For a reaction involving this compound, such as a nucleophilic addition to the isocyanide carbon, computational chemists would model the approach of the nucleophile to the substrate. By performing a transition state search, they could identify the geometry of the high-energy intermediate. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Many chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. The most common approach is the use of implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For a more detailed understanding, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway.

In the context of this compound, the choice of solvent could significantly influence its reactivity. For example, a polar solvent would likely stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction compared to a nonpolar solvent. Computational studies incorporating solvent effects would provide a more realistic and accurate picture of the reaction in a condensed phase.

Spectroscopic Property Predictions and Computational Validation Studies

The prediction of spectroscopic data through computational chemistry is a cornerstone of modern analytical and theoretical research. For this compound, these predictions would offer a foundational understanding of its spectral signature, guiding experimental efforts and aiding in the interpretation of experimental results. The primary methods for these predictions would involve Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). researchgate.neteurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed by optimizing the molecule's geometry and then using a method like the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net The predicted chemical shifts would then be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical spectrum. Discrepancies between predicted and experimental spectra can often be attributed to solvent effects and the inherent approximations in the computational methods. docbrown.info

Infrared (IR) Spectroscopy:

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other factors not perfectly captured by the harmonic approximation used in the calculations. uwosh.edu Key vibrational modes to analyze would include the C-Cl stretching, the N≡C isocyano stretching, C-H stretching and bending of the aromatic ring and the ethyl chain, and the skeletal vibrations of the benzene ring. nist.govdocbrown.info

UV-Visible Spectroscopy:

The electronic absorption spectrum of this compound can be simulated using TD-DFT. youtube.comresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths. The results would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. shimadzu.com The choice of solvent can significantly influence the UV-Vis spectrum, and computational models can account for this by using a polarizable continuum model (PCM). eurjchem.comsciencepublishinggroup.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 7.2-7.5, Methylene protons (α to isocyano): ~3.8, Methylene protons (β to isocyano): ~3.1 |

| ¹³C NMR Chemical Shifts (ppm) | Isocyano carbon: ~160, Aromatic carbons: 125-140, Methylene carbons: ~45, ~30 |

| Key IR Frequencies (cm⁻¹) | Isocyano (N≡C) stretch: ~2150, C-Cl stretch: ~750, Aromatic C-H stretch: ~3050, Alkyl C-H stretch: ~2950 |

| UV-Vis λmax (nm) | ~210, ~265 |

Note: These are hypothetical predicted values based on known ranges for similar functional groups and are presented for illustrative purposes.